(9R,13R)-12-oxophytodienoic acid

Enzyme stereoselectivity Jasmonate biosynthesis Flavoprotein oxidoreductase

(9R,13R)-12-oxophytodienoic acid [(9R,13R)-OPDA] is a specific stereoisomer of the cyclopentenone oxylipin 12-oxophytodienoic acid, belonging to the octadecanoid family of lipid-derived signaling molecules. Unlike its enantiomer (9S,13S)-OPDA—the direct biosynthetic precursor of the plant hormone jasmonic acid (JA)—(9R,13R)-OPDA is not processed by the JA-biosynthetic enzyme 12-oxophytodienoate reductase 3 (OPR3) with physiologically relevant efficiency.

Molecular Formula C18H28O3
Molecular Weight 292.4 g/mol
Cat. No. B1240316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9R,13R)-12-oxophytodienoic acid
Molecular FormulaC18H28O3
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O
InChIInChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16-/m1/s1
InChIKeyPMTMAFAPLCGXGK-GTOOTHNYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(9R,13R)-12-Oxophytodienoic Acid: Stereochemical Identity and Procurement Relevance for Jasmonate Research


(9R,13R)-12-oxophytodienoic acid [(9R,13R)-OPDA] is a specific stereoisomer of the cyclopentenone oxylipin 12-oxophytodienoic acid, belonging to the octadecanoid family of lipid-derived signaling molecules [1]. Unlike its enantiomer (9S,13S)-OPDA—the direct biosynthetic precursor of the plant hormone jasmonic acid (JA)—(9R,13R)-OPDA is not processed by the JA-biosynthetic enzyme 12-oxophytodienoate reductase 3 (OPR3) with physiologically relevant efficiency [2]. Instead, this stereoisomer serves as the selective substrate for the isozyme OPR1, which exhibits strict enantioselectivity and accepts only the (9R,13R) configuration [3]. This stereochemical discrimination has been structurally resolved at atomic resolution, revealing that active-site residues Tyr78 and Tyr246 in OPR1 function as a stereochemical gate that excludes the (9S,13S) enantiomer [3]. For procurement purposes, the (9R,13R) stereoisomer is therefore indispensable as a stereochemical probe for dissecting OPR1-dependent pathways, investigating JA-independent oxylipin signaling, and conducting enantioselective enzymatic studies that cannot be performed with racemic or (9S,13S)-enriched OPDA preparations.

Why (9R,13R)-12-Oxophytodienoic Acid Cannot Be Replaced by Racemic OPDA or Alternative Jasmonate Precursors


The four possible stereoisomers of 12-oxophytodienoic acid—(9R,13R), (9S,13S), (9R,13S), and (9S,13R)—exhibit profoundly divergent biochemical fates that preclude any assumption of functional interchangeability. The (9S,13S) enantiomer is the dedicated substrate of OPR3 (Km = 35 μM, Vmax = 53.7 nkat/mg protein), committing it to jasmonic acid biosynthesis [1]. In contrast, OPR1 and OPR2 preferentially reduce the (9R,13R) stereoisomer while showing greatly reduced activity toward (9S,13S)-OPDA [1]. The (9S,13R) isomer (cis-OPDA), the predominant naturally occurring form, signals through both COI1-dependent and COI1-independent pathways and acts as a precursor to electrophilic downstream metabolites that activate stress-responsive genes such as ZAT10 and ERF5 [2]. Critically, isomerization of cis-OPDA to iso-OPDA by insect gut glutathione transferases fundamentally alters its biological activity and spatial conformation [3]. Thus, procurement of a stereochemically defined (9R,13R)-OPDA preparation is not a matter of preference but a methodological necessity: racemic mixtures, alternative stereoisomers, or JA itself cannot substitute for (9R,13R)-OPDA in experiments designed to interrogate OPR1 function, enantioselective substrate recognition, or JA/COI1-independent signaling mechanisms.

Quantitative Differentiation Evidence for (9R,13R)-12-Oxophytodienoic Acid Versus Closest Analogs


OPR1 Exhibits Absolute Enantioselectivity for (9R,13R)-OPDA Over (9S,13S)-OPDA

The isozyme OPR1 is strictly selective for the (9R,13R) enantiomer of 12-oxophytodienoic acid, whereas its paralog OPR3 reduces both (9S,13S)-OPDA and (9R,13R)-OPDA. OPR3 converts (9S,13S)-OPDA with Km = 35 μM and Vmax = 53.7 nkat/mg protein, representing the physiologically relevant JA biosynthetic flux [1]. In contrast, OPR1 and OPR2 convert (9S,13S)-OPDA with greatly reduced efficiency and instead preferentially catalyze reduction of the (9R,13R) stereoisomer [1][2]. The molecular basis is resolved crystallographically: Tyr78 and Tyr246 in the OPR1 active site create a narrower substrate-binding pocket that sterically excludes the (9S,13S) enantiomer, whereas the corresponding Phe74 and His244 residues in OPR3 permit a wider cavity capable of accommodating both enantiomers [2]. An OPR3 F74Y/H244Y double mutant acquires enhanced, OPR1-like substrate selectivity, confirming the causal role of these residues [2].

Enzyme stereoselectivity Jasmonate biosynthesis Flavoprotein oxidoreductase

(9R,13R)-OPDA Does Not Enter JA Biosynthesis, Enabling Clean Dissection of JA-Independent Signaling

The (9S,13S) enantiomer of OPDA is the obligate biosynthetic precursor of jasmonic acid (JA) and its bioactive conjugate JA-Ile; its reduction by OPR3 is the committed step in JA biosynthesis, as demonstrated by the male-sterile phenotype of opr3 null mutants that is rescued only by exogenous JA [1]. In contrast, (9R,13R)-OPDA cannot be efficiently processed by OPR3 and therefore does not contribute to the JA/JA-Ile pool [2]. This property is experimentally exploited: in the Arabidopsis opr2-1 opr3-3 double mutant, which completely lacks JA-Ile biosynthetic capacity, treatment with cis-OPDA still induces expression of the marker genes ZAT10 and ERF5, and this induction persists even when JA-Ile production is genetically ablated, confirming that bioactivity is independent of conversion to JA-Ile [3]. The electrophilic α,β-unsaturated carbonyl of OPDA and its downstream β-oxidation metabolites (notably tetranor-cis-OPDA and 4,5-didehydro-JA) is essential for this COI1-JAZ-independent gene activation, a chemical property absent from the saturated cyclopentanone ring of JA [3].

JA-independent signaling COI1 bypass oxylipin functional dissection

OPDA Signals via TGA Transcription Factors and Cyclophilin 20-3, Not the COI1-JAZ Co-receptor Used by JA-Ile

JA-Ile signals through a well-characterized COI1-JAZ co-receptor module that targets JAZ repressors for ubiquitin-dependent degradation [1]. In contrast, OPDA-responsive gene expression is strongly dependent on the bZIP transcription factors TGA2, TGA5, and TGA6, but not on COI1, MYC2, TGA1, or TGA4 [2]. In Arabidopsis mutant analysis, OPDA-induced expression of CYP81D11 was primarily regulated by TGA2 and TGA5, while GST25 and OPR1 were regulated by TGA5 and TGA6 but less so by TGA2, demonstrating gene-specific TGA factor utilization [2]. Additionally, OPDA binds to cyclophilin 20-3 (CYP20-3) in chloroplasts, promoting formation of a hetero-oligomeric cysteine synthase complex with serine acetyltransferase 1, thereby linking OPDA perception directly to plastid sulfur assimilation and cellular redox homeostasis [3]. This mechanism is fundamentally distinct from JA-Ile/COI1-JAZ signaling. Critically, OPDA's α,β-unsaturated carbonyl enables covalent Michael addition to protein thiols (OPDAylation), a post-translational modification that modulates the activity of target proteins including CYP20-3 and thioredoxins—a chemical reactivity completely absent in JA [4].

COI1-independent signaling TGA transcription factors Cyclophilin 20-3 Redox regulation

OPDA Confers COI1-Independent Thermotolerance Conserved Across Streptophyte Plants

OPDA and its shorter-chain analog dinor-OPDA (dn-OPDA) activate a COI1-independent pathway that upregulates plant thermotolerance genes and protects against heat stress. In Marchantia polymorpha, which cannot synthesize JA-Ile, treatment with OPDA or dn-cis-OPDA for 24 h followed by heat stress at 37°C for 2 h conferred significant thermoprotection in both wild-type and Mpcoi1 knockout plants, demonstrating COI1 independence [1]. The weaker protective effect of dn-iso-OPDA was attributed to its reduced electrophilic reactivity relative to dn-cis-OPDA, directly linking the α,β-unsaturated carbonyl moiety to bioactivity [1]. Comparative analyses across the eudicot Arabidopsis thaliana, the bryophyte Marchantia polymorpha, and the charophyte Klebsormidium nitens confirmed that COI1-independent OPDA-regulated thermotolerance is conserved throughout streptophyte plants, predating the evolution of COI1-dependent JA-Ile signaling [1]. This ancestral function positions OPDA—but not JA or JA-Ile—as a regulator of an evolutionarily ancient heat stress response pathway.

Thermotolerance Electrophilic oxylipins Streptophyte evolution Abiotic stress

Crystal Structure of the OPR1:(9R,13R)-OPDA Complex Reveals the Molecular Basis of Stereochemical Discrimination

The high-resolution crystal structure of OPR1 from Lycopersicon esculentum in complex with (9R,13R)-OPDA (PDB: 1ICQ) revealed the precise atomic interactions governing enantioselective substrate recognition [1]. The cyclopentenone ring of (9R,13R)-OPDA is stacked above the FMN cofactor and activated by two hydrogen bonds to His187 and His190, with the olefinic bond positioned for hydride transfer from FMN N(5) and proton transfer from Tyr192 [1]. Comparison of OPR1 and OPR3 structures identified that the narrower substrate-binding pocket in OPR1—determined by Tyr78 and Tyr246—acts as a stereochemical filter that excludes the (9S,13S) enantiomer. The corresponding residues in OPR3 (Phe74 and His244) are smaller, creating a wider cavity with reduced enantiorestriction [2]. Mutagenesis confirmed causality: substitution of OPR3 Phe74 and His244 by tyrosines (F74Y/H244Y) produced an OPR3 double mutant with enhanced, OPR1-like substrate selectivity, and reduction of (9S,13S)-OPDA was slower in the double mutant than in wild-type OPR3 [2]. These structural data provide a rational framework for the design of stereospecific enzymes and for predicting the substrate specificity of uncharacterized OPR isozymes based on active-site residue composition [2].

X-ray crystallography Structure-guided mutagenesis Enzyme engineering Flavin-dependent oxidoreductase

OPDA Isomerization to iso-OPDA Alters Spatial Conformation and Biological Activity: Implications for Isomer-Pure Procurement

When consumed by feeding Lepidopteran larvae, plant-derived cis-OPDA undergoes rapid, enzyme-dependent isomerization to iso-OPDA in the insect midgut, catalyzed by an inducible glutathione transferase (GST) [1]. This isomerization relocates only one double bond but drastically alters the molecular spatial structure: cis-OPDA is an angulate molecule with a reactive double bond, whereas iso-OPDA becomes a planar molecule whose double bond is less reactive [1]. The biological consequence of this isomerization is significant—iso-OPDA is excreted in the frass, functionally inactivating the plant-derived signal in the insect gut [1]. In ligand-receptor contexts, the iso-isomer can show dramatically different affinity: for the related dinor-compounds in Marchantia polymorpha, Δ4-dn-iso-OPDA exhibited >100-fold higher affinity for the MpCOI1-MpJAZ co-receptor than Δ4-dn-cis-OPDA [2]. This demonstrates that cis-to-iso isomerization represents a profound functional switch, not a minor structural perturbation. For procurement, this evidence underscores that OPDA preparations must be verified for stereochemical and double-bond isomeric purity, as contamination with iso-OPDA—whether introduced during synthesis, storage, or handling—would confound interpretation of receptor binding, enzyme kinetic, and gene expression experiments.

OPDA isomerization Glutathione transferase Insect herbivory Stereochemical integrity

Validated Application Scenarios for (9R,13R)-12-Oxophytodienoic Acid Based on Quantitative Differentiation Evidence


Enantioselective Enzymology: Probing OPR1 Function Without OPR3 Interference

Use (9R,13R)-OPDA as the definitive substrate for characterizing OPR1 and OPR2 kinetic parameters, substrate specificity, and inhibitor screening. Because OPR1 is absolutely selective for the (9R,13R) enantiomer while OPR3 accepts both enantiomers [1], this stereoisomer enables clean measurement of OPR1/OPR2 activity without the confounding contribution of OPR3-mediated conversion. This is essential for enzyme kinetic studies (Km, kcat determination), high-throughput inhibitor screens targeting OPR1 specifically, and structure-activity relationship studies building on the OPR1:(9R,13R)-OPDA co-crystal structure (PDB: 1ICQ) [2].

JA-Independent Signaling Dissection: Separating COI1-Dependent from COI1-Independent Gene Expression

Employ (9R,13R)-OPDA in Arabidopsis opr3 or opr2-1 opr3-3 mutant backgrounds to activate COI1-independent gene expression programs without the possibility of metabolic conversion to JA-Ile. As demonstrated by the persistent induction of ZAT10 and ERF5 in mutants incapable of JA-Ile biosynthesis [3], this experimental design cleanly isolates the JA/COI1-independent signaling branch. The electrophilic downstream metabolites of OPDA that mediate this response—requiring the α,β-unsaturated carbonyl—can be tracked and functionally interrogated. This application directly addresses the challenge noted in the literature that previous attempts to dissect COI1-independent OPDA signaling were confounded by JA-Ile production in opr3 single mutants [4].

Redox Proteomics and OPDAylation Studies: Covalent Protein Modification by Electrophilic Oxylipins

Utilize (9R,13R)-OPDA as a chemically defined electrophilic probe for in vitro OPDAylation assays to identify and characterize covalent protein targets. The α,β-unsaturated carbonyl of OPDA undergoes Michael addition with protein thiols, modifying the activity of cyclophilin 20-3, thioredoxins, and other redox-regulated proteins [5]. The stereochemically pure (9R,13R) isomer ensures that observed covalent modifications are attributable to OPDA itself and not to contaminating isomers with differing electrophilic reactivity. Competitive OPDAylation/de-OPDAylation experiments with glutathione can be performed to study the reversibility and kinetic vs. thermodynamic control of this modification [5].

Evolutionary Plant Biology: Probing the Ancestral COI1-Independent Oxylipin Pathway

Apply (9R,13R)-OPDA in comparative studies across streptophyte algae, bryophytes, and tracheophytes to investigate the evolutionarily conserved, COI1-independent thermotolerance pathway. Because this pathway predates the emergence of COI1-dependent JA-Ile signaling and is conserved from charophyte algae to flowering plants [4], (9R,13R)-OPDA serves as a stereochemically defined molecular probe to activate the ancestral pathway without triggering the more recently evolved JA-Ile/COI1 module. Heat stress protection assays (37°C exposure following OPDA pretreatment) can be standardized across diverse plant lineages to map the phylogenetic distribution of this signaling capacity.

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